Me-Tet-PEG4-NHBoc is classified under bioconjugation reagents and is specifically noted for its role in ADC formulations. It is sourced from chemical suppliers specializing in life science reagents, such as MedChemExpress, which provides detailed specifications and applications for this compound . The classification emphasizes its utility in biomedical research, particularly in the synthesis of targeted therapies.
The synthesis of Me-Tet-PEG4-NHBoc typically involves several key steps:
The molecular structure of Me-Tet-PEG4-NHBoc can be described as follows:
The molecular formula can be derived based on the individual components, with specific attention paid to the molecular weight and structural integrity during synthesis .
Me-Tet-PEG4-NHBoc participates in various chemical reactions, notably:
These reactions are pivotal in creating stable ADCs that can selectively deliver cytotoxic agents to cancer cells while minimizing off-target effects .
The mechanism of action for Me-Tet-PEG4-NHBoc involves its use as a linker in ADCs. Upon administration, the ADCs are recognized by specific antigens on target cells. Following internalization, the drug is released via enzymatic cleavage or reduction of the linker. The tetrazine component facilitates rapid and selective binding to biomolecules, enhancing the therapeutic efficacy while reducing systemic toxicity.
Data from studies indicate that ADCs utilizing this linker demonstrate improved pharmacokinetics and biodistribution profiles compared to traditional chemotherapeutics .
Me-Tet-PEG4-NHBoc exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed to confirm the identity and purity of Me-Tet-PEG4-NHBoc .
Me-Tet-PEG4-NHBoc finds extensive applications in various scientific fields:
Its versatility makes it a valuable tool in both academic research and pharmaceutical development .
The synthesis of Me-Tet-PEG4-NHBoc employs a modular approach to integrate three functional domains: the methyltetrazine moiety (bioorthogonal handle), tetraethylene glycol spacer (solubility enhancer), and tert-butyloxycarbonyl (Boc) protecting group (amine protector). As detailed in the literature, the synthesis proceeds through four critical stages [2] [6]:
Table 1: Key Synthetic Steps and Optimization Parameters
Step | Reaction | Reagents/Conditions | Yield | Key Challenge |
---|---|---|---|---|
Tetrazine activation | Nucleophilic substitution | 3-Methyltetrazine, benzylamine, DIPEA, DMF, 60°C | 85% | Regioselectivity control |
PEG4 coupling | Amide bond formation | Boc-NH-PEG4-COOH, HATU, TMP, DMF | 78% | Suppressing oligomerization |
Global deprotection | Acidolysis | TFA/DCM (1:1), 0°C → RT | Quant. | Avoiding tetrazine degradation |
Final purification | Chromatography | Reverse-phase C18, acetonitrile/water | 92% | Removing trace metal contaminants |
Critical Insight: The Mitsunobu reaction has been explored as an alternative for esterification steps but was abandoned due to incompatibility with acid-sensitive tetrazine systems [3].
The tetraethylene glycol (PEG4) spacer in Me-Tet-PEG4-NHBoc is engineered to balance hydrophilicity, distance flexibility, and steric accessibility for inverse electron demand Diels-Alder (iEDDA) reactions. Key findings include:
Table 2: Impact of PEG Length on iEDDA Performance
Linker Length | kon (M⁻¹s⁻¹) | Aqueous Solubility (mg/mL) | Steric Accessibility |
---|---|---|---|
PEG0 | 120 ± 15 | 0.3 | Low |
PEG2 | 310 ± 25 | 18.1 | Moderate |
PEG4 | 580 ± 45 | 52.7 | High |
PEG8 | 620 ± 50 | 55.9 | Collapse-prone |
Synthetic Refinement: PEG4 incorporation uses Boc-NH-PEG4-bromide (1392499-32-9) as a key intermediate. Nucleophilic substitution with tetrazine-amine precursors proceeds at 60°C in acetonitrile with K₂CO₃, achieving >90% conversion [5].
The Boc group serves as a temporary protector for the PEG4-terminal amine, and its removal strategy profoundly impacts functionality:
Table 3: Boc Deprotection Efficiency Under Varied Conditions
Deprotection Reagent | Time | Temp | Amine Recovery | Tetrazine Integrity |
---|---|---|---|---|
TFA/DCM (1:1) | 30 min | 0°C → RT | 99% | 100% |
HCl/Dioxane (4M) | 2 h | RT | 95% | 78% |
H₂SO₄/Anisole | 1 h | 0°C | 88% | 82% |
TFA with triisopropylsilane | 20 min | RT | 98% | 99% |
Strategic Insight: Boc stability during orthogonal conjugations (e.g., tetrazine ligation) enables sequential multi-step bioconjugations—critical for synthesizing antibody-drug conjugates (ADCs) [6].
Concluding Remarks
Me-Tet-PEG4-NHBoc exemplifies rational linker design in bioorthogonal chemistry. Its synthesis leverages Boc chemistry for orthogonal amine protection, PEG spacers for aqueous compatibility, and tetrazine for rapid iEDDA cycloadditions. Future directions include integrating self-immolative linkers for traceless payload release and optimizing PEG architecture for tumor penetration [1] [6].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8